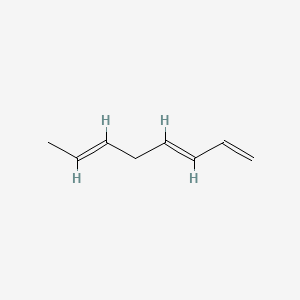
1,3,6-Octatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-Octatriene is an organic compound with the molecular formula C₈H₁₂. It is a linear triene, meaning it contains three double bonds in its carbon chain. This compound is known for its presence in various plants and fruits, contributing to their aroma. It is also referred to as (E,E)-1,3,6-Octatriene due to its specific geometric configuration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,6-Octatriene can be synthesized through various methods, including the Wittig reaction and the Diels-Alder reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. In the case of this compound, the reaction typically involves the use of a phosphonium ylide derived from triphenylphosphine and an appropriate aldehyde .
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of octane or the selective hydrogenation of octatetraene. These methods are preferred due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,6-Octatriene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: It can participate in electrophilic addition reactions, where electrophiles add to the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon or nickel are used for hydrogenation.
Substitution: Halogens like bromine or chlorine can be used for electrophilic addition.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons like octane.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3,6-Octatriene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1,3,6-Octatriene involves its interaction with various molecular targets. In biological systems, it can bind to receptors and enzymes, modulating their activity. For example, it may interact with olfactory receptors, contributing to its role in plant defense and aroma. The pathways involved often include signal transduction mechanisms that lead to physiological responses .
Comparación Con Compuestos Similares
Ocimene: A related compound with a similar structure but different double bond positions.
Myrcene: Another triene with a different arrangement of double bonds.
Limonene: A cyclic monoterpene with similar aromatic properties
Uniqueness: 1,3,6-Octatriene is unique due to its specific geometric configuration and its presence in a variety of natural sources. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
22038-69-3 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
(3E,6E)-octa-1,3,6-triene |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-7H,1,8H2,2H3/b6-4+,7-5+ |
Clave InChI |
PKHBEGZTQNOZLP-YDFGWWAZSA-N |
SMILES isomérico |
C/C=C/C/C=C/C=C |
SMILES canónico |
CC=CCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


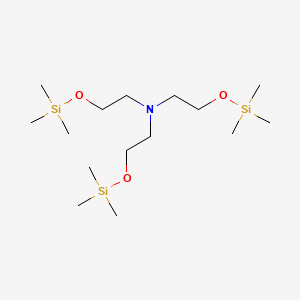

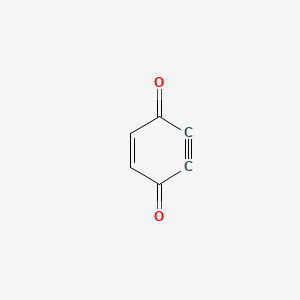
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
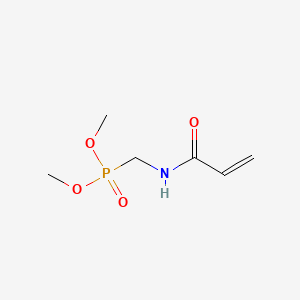
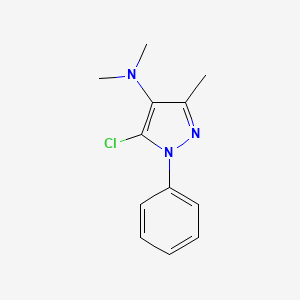

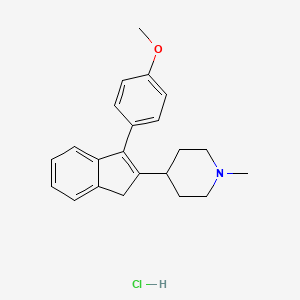
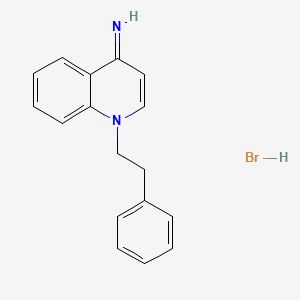
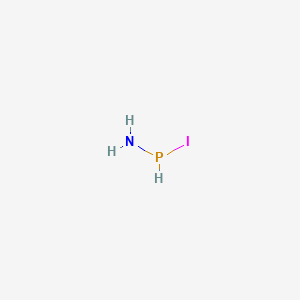
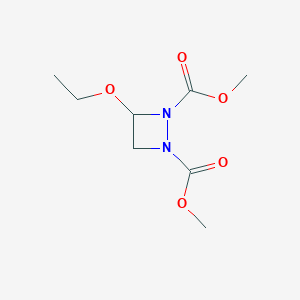
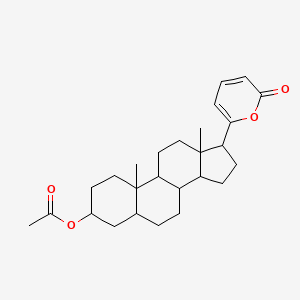
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
